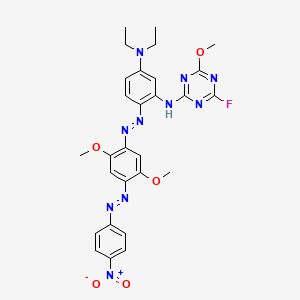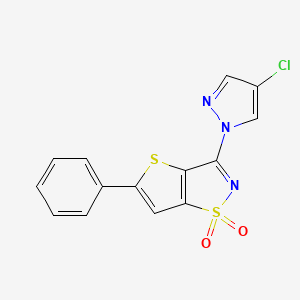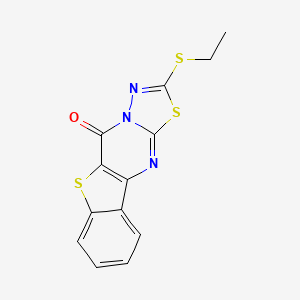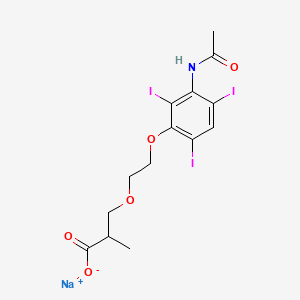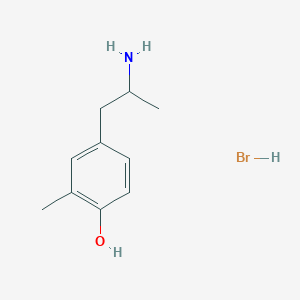
4-(2-Aminopropyl)-o-cresol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/GO6838000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are analyzed for their potential hazards and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/GO6838000” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/GO6838000” is scaled up to meet the demand for this compound. Industrial production methods often involve large-scale reactors and advanced process control systems to ensure consistent quality and efficiency. The raw materials are sourced in bulk, and the production process is optimized to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/GO6838000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/GO6838000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and controlled environments.
Major Products Formed: The major products formed from the reactions of “NIOSH/GO6838000” depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound, which may have enhanced properties or new functionalities.
Applications De Recherche Scientifique
“NIOSH/GO6838000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “NIOSH/GO6838000” is investigated for its potential therapeutic applications and its role in disease mechanisms. In industry, this compound is used in the production of various products and materials, and its properties are leveraged to enhance the performance and safety of industrial processes.
Mécanisme D'action
The mechanism of action of “NIOSH/GO6838000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific applications being studied.
Propriétés
Formule moléculaire |
C10H16BrNO |
|---|---|
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
4-(2-aminopropyl)-2-methylphenol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-7-5-9(6-8(2)11)3-4-10(7)12;/h3-5,8,12H,6,11H2,1-2H3;1H |
Clé InChI |
VNSDZLBERUYPJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C)N)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



